Cas no 59690-89-0 (N-(4-Aminophenyl)propanamide)

N-(4-Aminophenyl)propanamide is an organic compound featuring both an amide and an aromatic amine functional group, making it a versatile intermediate in synthetic chemistry. Its structure allows for further derivatization, enabling applications in pharmaceuticals, dyes, and polymer synthesis. The presence of the primary amine group facilitates coupling reactions, while the amide linkage provides stability under various conditions. This compound is particularly useful in the preparation of azo dyes and active pharmaceutical ingredients (APIs) due to its reactivity and compatibility with standard synthetic protocols. High purity grades ensure consistent performance in research and industrial processes. Proper handling is advised due to potential sensitivity to light and moisture.
N-(4-Aminophenyl)propanamide structure
N-(4-Aminophenyl)propanamide structure
商品名:N-(4-Aminophenyl)propanamide
CAS番号:59690-89-0
MF:C9H12N2O
メガワット:164.20438
MDL:MFCD02063079
CID:57461
PubChem ID:314342

N-(4-Aminophenyl)propanamide 化学的及び物理的性質

名前と識別子

    • N-(4-Aminophenyl)propionamide
    • N-(4-Aminophenyl)propanamide
    • NSC 231666
    • A832424
    • 4-propionylaminoaniline
    • p-Amino propionanilide
    • NSC-231666
    • 4-propionylamino-aniline
    • CS-0252046
    • Oprea1_494937
    • FT-0652903
    • VS-00495
    • SCHEMBL2643318
    • Oprea1_625873
    • AKOS000103939
    • NSC231666
    • EN300-58133
    • MFCD02063079
    • 59690-89-0
    • DTXSID50310782
    • BB 0245337
    • MOUFEEIQCXUUMY-UHFFFAOYSA-N
    • N-(4-Amino-phenyl)-propionamide
    • BBL000214
    • STK002016
    • DTXCID10261908
    • Propanamide, N-(4-aminophenyl)-
    • DB-114872
    • G29037
    • MDL: MFCD02063079
    • インチ: 1S/C9H12N2O/c1-2-9(12)11-8-5-3-7(10)4-6-8/h3-6H,2,10H2,1H3,(H,11,12)
    • InChIKey: MOUFEEIQCXUUMY-UHFFFAOYSA-N
    • ほほえんだ: CCC(=O)NC1=CC=C(C=C1)N

計算された属性

  • せいみつぶんしりょう: 164.09500
  • どういたいしつりょう: 164.094963
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 3
  • 重原子数: 12
  • 回転可能化学結合数: 3
  • 複雑さ: 151
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 互変異性体の数: 3
  • 疎水性パラメータ計算基準値(XlogP): 何もない
  • トポロジー分子極性表面積: 55.1
  • ひょうめんでんか: 0

じっけんとくせい

  • 色と性状: NA
  • 密度みつど: 1.162
  • ふってん: 282.7 ℃ at 760 mmHg
  • フラッシュポイント: 124.8 °C
  • 屈折率: 1.616
  • PSA: 55.12000
  • LogP: 2.27150

N-(4-Aminophenyl)propanamide セキュリティ情報

N-(4-Aminophenyl)propanamide 税関データ

  • 税関コード:2924299090
  • 税関データ:

    中国税関番号:

    2924299090

    概要:

    2924299090.他の環状アミド(環状ウレタンを含む)(それらの誘導体及びその塩を含む)。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:30.0%

    申告要素:

    製品名称、成分含有量、用途、包装

    要約:

    2924299090.他の環状アミド(環状ウレタンを含む)及びその誘導体、その塩。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:30.0%

N-(4-Aminophenyl)propanamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
abcr
AB369600-1g
N-(4-Aminophenyl)propanamide; .
59690-89-0
1g
€178.00 2025-02-21
Enamine
EN300-58133-0.1g
N-(4-aminophenyl)propanamide
59690-89-0 95%
0.1g
$26.0 2023-02-09
Enamine
EN300-58133-2.5g
N-(4-aminophenyl)propanamide
59690-89-0 95%
2.5g
$150.0 2023-02-09
Enamine
EN300-58133-10.0g
N-(4-aminophenyl)propanamide
59690-89-0 95%
10.0g
$601.0 2023-02-09
SHANG HAI XIAN DING Biotechnology Co., Ltd.
025098-1g
N-(4-Aminophenyl)propanamide
59690-89-0
1g
1153.0CNY 2021-07-13
SHANG HAI XIAN DING Biotechnology Co., Ltd.
025098-500mg
N-(4-Aminophenyl)propanamide
59690-89-0
500mg
746CNY 2021-05-07
Enamine
EN300-58133-0.05g
N-(4-aminophenyl)propanamide
59690-89-0 95%
0.05g
$19.0 2023-02-09
1PlusChem
1P00IB21-250mg
Propanamide, N-(4-aminophenyl)-
59690-89-0 95%
250mg
$100.00 2025-02-28
1PlusChem
1P00IB21-10g
Propanamide, N-(4-aminophenyl)-
59690-89-0 97%
10g
$606.00 2025-03-15
Aaron
AR00IBAD-100mg
Propanamide, N-(4-aminophenyl)-
59690-89-0 95%
100mg
$61.00 2025-03-21

N-(4-Aminophenyl)propanamide 関連文献

N-(4-Aminophenyl)propanamideに関する追加情報

Introduction to N-(4-Aminophenyl)propanamide (CAS No. 59690-89-0)

N-(4-Aminophenyl)propanamide, a compound with the chemical formula C9H12N2O, is a significant molecule in the field of pharmaceutical and biochemical research. This compound is identified by its unique CAS number, CAS No. 59690-89-0, which distinguishes it in scientific literature and databases. The structure of N-(4-Aminophenyl)propanamide consists of a phenyl ring substituted with an amine group at the 4-position, linked to a propanamide moiety. This specific arrangement of functional groups makes it a versatile intermediate in organic synthesis and a potential candidate for various biochemical applications.

The N-(4-Aminophenyl)propanamide molecule has garnered attention due to its potential role in drug development and molecular biology studies. Its amine and amide functionalities provide reactive sites for further chemical modifications, enabling the synthesis of more complex derivatives. These derivatives can be explored for their pharmacological properties, including potential applications as enzyme inhibitors, receptor modulators, or as building blocks for more sophisticated therapeutic agents.

In recent years, there has been growing interest in the development of novel compounds that can interact with biological targets in unique ways. The phenyl ring in N-(4-Aminophenyl)propanamide is particularly noteworthy, as aromatic rings are frequently found in biologically active molecules. The presence of an amine group at the 4-position enhances its reactivity and allows for further functionalization, making it a valuable scaffold for medicinal chemists.

One of the most exciting areas of research involving N-(4-Aminophenyl)propanamide is its potential use in the development of new antibiotics. Antibiotic resistance is a major global health challenge, and the search for novel antimicrobial agents is critical. The propanamide moiety in this compound can be modified to create structures that disrupt bacterial cell wall synthesis or interfere with essential metabolic pathways. Preliminary studies have suggested that derivatives of N-(4-Aminophenyl)propanamide may exhibit promising antimicrobial activity against resistant strains of bacteria.

Another area where N-(4-Aminophenyl)propanamide shows promise is in the field of neurology. Neuroactive compounds that can modulate neurotransmitter systems are of great interest for treating neurological disorders such as Alzheimer's disease, Parkinson's disease, and depression. The amine group in N-(4-Aminophenyl)propanamide can be tailored to interact with specific neurotransmitter receptors or enzymes. For instance, modifications to this group could lead to the development of compounds that enhance acetylcholine release or inhibit monoamine oxidase enzymes, which are implicated in neurodegenerative diseases.

The synthesis of N-(4-Aminophenyl)propanamide involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Common synthetic routes include nucleophilic substitution reactions followed by condensation steps to form the amide bond. Advanced techniques such as palladium-catalyzed cross-coupling reactions can also be employed to introduce additional functional groups onto the phenyl ring or the propanamide moiety. These synthetic strategies allow researchers to fine-tune the properties of N-(4-Aminophenyl)propanamide and its derivatives for specific applications.

In conclusion, N-(4-Aminophenyl)propanamide (CAS No. 59690-89-0) is a compound with significant potential in pharmaceutical research and development. Its unique structural features make it a valuable scaffold for creating novel therapeutic agents with applications ranging from antibiotics to neuroactive compounds. As research continues to uncover new biological targets and synthetic methodologies, the importance of N-(4-Aminophenyl)propanamide is likely to grow even further.

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